molecular formula C10H10N4O B13118731 5-(p-Tolylamino)-1,2,4-triazin-3-ol

5-(p-Tolylamino)-1,2,4-triazin-3-ol

Cat. No.: B13118731
M. Wt: 202.21 g/mol
InChI Key: BYAZBCOBZVMFRK-UHFFFAOYSA-N
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Description

5-(p-Tolylamino)-1,2,4-triazin-3-ol is a heterocyclic compound that features a triazine ring substituted with a p-tolylamino group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the triazine ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(p-Tolylamino)-1,2,4-triazin-3-ol typically involves the reaction of p-toluidine with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amino group of p-toluidine attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the triazine ring.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(p-Tolylamino)-1,2,4-triazin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The triazine ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted triazine compounds.

Scientific Research Applications

5-(p-Tolylamino)-1,2,4-triazin-3-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the development of bioactive molecules with potential therapeutic applications.

    Industry: The compound can be used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5-(p-Tolylamino)-1,2,4-triazin-3-ol involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, modulating their activity. The p-tolylamino group can enhance the binding affinity and specificity of the compound towards its targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

    5-(p-Tolylamino)-1,3,4-thiadiazole: This compound has a thiadiazole ring instead of a triazine ring.

    5-(p-Tolylamino)-2H-1,2,3-triazole: This compound features a triazole ring.

Comparison: 5-(p-Tolylamino)-1,2,4-triazin-3-ol is unique due to the presence of the triazine ring, which imparts distinct chemical properties compared to thiadiazole and triazole derivatives. The triazine ring offers greater stability and versatility in chemical reactions, making it a valuable scaffold for various applications.

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

5-(4-methylanilino)-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C10H10N4O/c1-7-2-4-8(5-3-7)12-9-6-11-14-10(15)13-9/h2-6H,1H3,(H2,12,13,14,15)

InChI Key

BYAZBCOBZVMFRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=O)NN=C2

Origin of Product

United States

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